![molecular formula C8H16N2O3 B112474 l-Alanyl-l-valine CAS No. 3303-45-5](/img/structure/B112474.png)
l-Alanyl-l-valine
Overview
Description
L-Alanyl-l-valine is a dipeptide composed of the amino acids alanine and valine . The strong effect of the amino acid sequence in this compound on their sorption properties toward organic compounds and water, and the thermal stability of the inclusion compounds of these dipeptides have been found .
Molecular Structure Analysis
The molecular formula of this compound is C8H16N2O3 . It contains a total of 28 bonds; 12 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), 1 primary amine (aliphatic), and 1 hydroxyl .Chemical Reactions Analysis
This compound has been found to interact with organic vapors, demonstrating thermal stability of clathrates and sorption capacity . The exact chemical reactions involving this compound are not specified in the search results.Physical And Chemical Properties Analysis
This compound has been found to have strong sorption properties toward organic compounds and water . Its thermal stability has also been noted . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Metabolic Engineering in Corynebacterium glutamicum for l-Valine Production:
- Corynebacterium glutamicum has been studied for its role in l-valine production. Aminotransferases in the bacteria, interacting with l-alanine, have significant implications in metabolic engineering for enhanced l-valine production, which is an essential branched-chain amino acid (Marienhagen & Eggeling, 2008).
Solvation Behavior with Antibacterial Drugs:
- Investigations into the interactions of l-Alanyl-l-valine with antibacterial drugs, like ampicillin, using volumetric and acoustic methods, provide insights into drug-dipeptide interactions and their implications in pharmaceutical formulations (Kumar, Singla, & Jindal, 2013).
Biosensor-Driven Adaptive Laboratory Evolution:
- This compound is implicated in research focusing on biosensor-driven evolution in Corynebacterium glutamicum. This approach enhances the strain's growth rate and l-valine production, demonstrating its potential in improving microbial metabolite production (Mahr et al., 2015).
Study of Dipeptide Films with Organic Vapors:
- Research on this compound and l-valyl-l-alanine interaction with organic vapors, such as chloroalkanes, has revealed their sorption properties and thermal stability, contributing to understanding the behavior of short-chain oligopeptides (Ziganshin et al., 2015).
Peptide Interaction in Ionic Liquids:
- Studies of l-Alanine- and l-Valine-containing peptides in ionic liquid media using NMR spectroscopy offer valuable insights into molecular interactions and solute-solvent relationships, which are crucial for understanding peptide behavior in different media (Seitkalieva et al., 2014).
Mechanism of Action
Target of Action
It’s known that the dipeptide molecules of l-alanyl-l-valine can interact with organic compounds and water . The strong effect of the amino acid sequence in this compound on their sorption properties toward these compounds has been observed .
Mode of Action
This compound interacts with its targets through the formation of a parallel β-sheet via hydrogen bonds . This interaction leads to changes in the morphology of dipeptide films . The strong effect of the amino acid sequence in this compound on their sorption properties toward organic compounds and water has been found .
Biochemical Pathways
It’s known that this compound has a strong effect on the sorption properties of organic compounds and water . This suggests that it may influence various biochemical pathways related to these compounds.
Pharmacokinetics
The thermal stability of the inclusion compounds of this compound has been found to be high , which could potentially influence its bioavailability.
Result of Action
The result of this compound’s action is the change in the morphology of dipeptide films . This is due to the formation of a parallel β-sheet through hydrogen bonds . The this compound dipeptide molecules assemble to form this structure, while the l-alanine molecules fill the large channels located in the interlayer space .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the thermal stability of the inclusion compounds of this compound is high . This suggests that it can maintain its structure and function in various environments. Additionally, this compound has been found to have a strong sorption capacity for organic compounds and water , indicating that its action, efficacy, and stability may be influenced by the presence of these compounds in the environment.
properties
IUPAC Name |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-4(2)6(8(12)13)10-7(11)5(3)9/h4-6H,9H2,1-3H3,(H,10,11)(H,12,13)/t5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWMQSWFLXEGMA-WDSKDSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501316215 | |
Record name | L-Alanyl-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501316215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Alanylvaline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028700 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
3303-45-5 | |
Record name | L-Alanyl-L-valine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3303-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-L-Alanyl-L-valine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003303455 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Alanyl-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501316215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-L-alanyl-L-valine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.981 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Alanylvaline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028700 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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